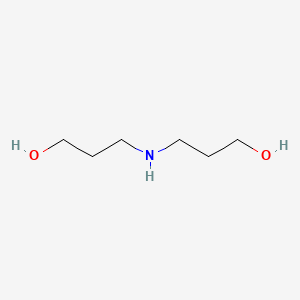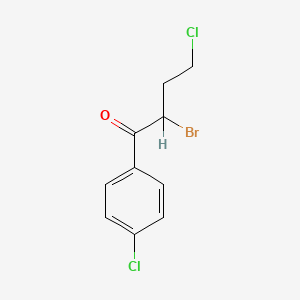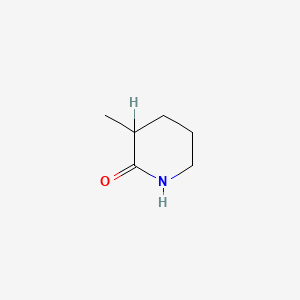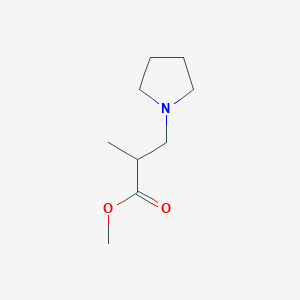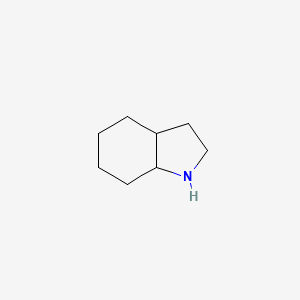
2-Fluoroethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethylamine hydrochloride is a fluorinated alkylammonium salt with the chemical formula FCH₂CH₂NH₂ · HCl. It is known for its unique properties due to the presence of a fluorine atom, which can significantly alter the compound’s chemical behavior and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoroethylamine hydrochloride typically involves the synthesis of 2-fluoroethylphthalimide, followed by its conversion to 2-fluoroethylamine and subsequent reaction with hydrochloric acid. One method involves reacting 2-fluoroethanol with toluene sulfochloride, followed by treatment with hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and purity while minimizing production costs. These methods may involve multiple recrystallizations and careful control of reaction conditions to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation reactions: It can react with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrogen chloride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
Major products formed from reactions involving this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl)urea, and N-2-fluoroethylmaleimide .
Scientific Research Applications
2-Fluoroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoroethylamine hydrochloride involves its interaction with molecular targets through the formation of hydrogen bonds and electrostatic interactions. The presence of the fluorine atom enhances these interactions, leading to unique biological and chemical effects. The compound can modulate enzyme activity and alter metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
- 2-Methoxyethylamine
Uniqueness
2-Fluoroethylamine hydrochloride is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its fully or partially fluorinated counterparts. This single fluorine atom can lead to different reactivity patterns and biological activities .
Properties
CAS No. |
460-08-2 |
|---|---|
Molecular Formula |
C2H7ClFN |
Molecular Weight |
99.53 g/mol |
IUPAC Name |
2-fluoroethanamine;hydron;chloride |
InChI |
InChI=1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H |
InChI Key |
YRRZGBOZBIVMJT-UHFFFAOYSA-N |
SMILES |
C(CF)N.Cl |
Canonical SMILES |
[H+].C(CF)N.[Cl-] |
Key on ui other cas no. |
460-08-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What drives the conformational preference of 2,2-difluoroethylamine hydrochloride in solution?
A: The research primarily highlights the "double gauche effect" observed in 2,2-difluoroethylamine hydrochloride []. This effect describes the preferred conformation where the -NH3+ group resides in a gauche relationship with both fluorine atoms within the molecule. While factors like hyperconjugation and hydrogen bonding play a role, the study emphasizes that electrostatic interactions, specifically the attraction between the positively charged nitrogen and the electronegative fluorine atoms, are the dominant forces dictating this conformational preference, even in aqueous solutions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


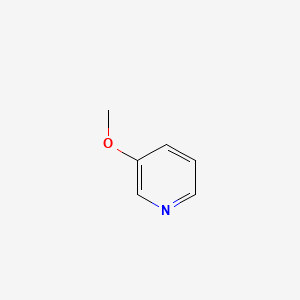

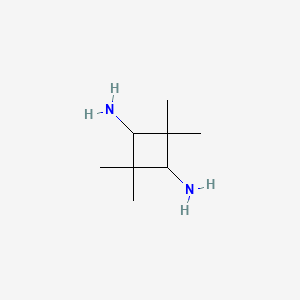
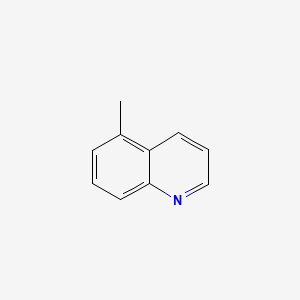
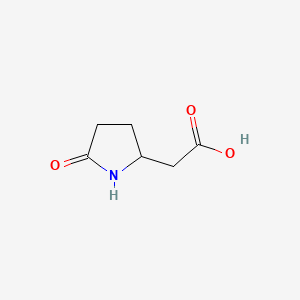
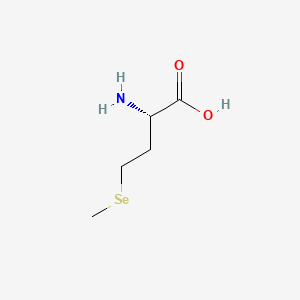
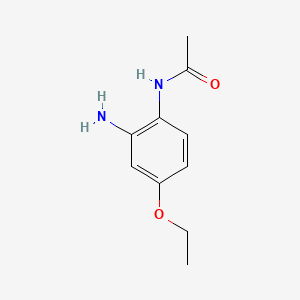

![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)
